molecular formula C12H20ClN B1485342 2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride CAS No. 2098113-44-9

2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride

Cat. No. B1485342
CAS RN: 2098113-44-9
M. Wt: 213.75 g/mol
InChI Key: GYXRDSBJZDCVJX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride, also known as DMAA, is a synthetic compound. It has a molecular formula of C12H20ClN and a molecular weight of 213.75 g/mol .

Scientific Research Applications

2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride is widely used in the field of scientific research. It is used as a reagent in the synthesis of amines, amides, and thiols, as well as in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of fluorescent probes, which are used in the study of biological systems and processes. Additionally, this compound can be used as a catalyst in the synthesis of polymers, as well as in the synthesis of peptides and proteins.

Mechanism of Action

2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride is an organic compound that acts as a catalyst in the synthesis of amines, amides, and thiols. It catalyzes the reaction between an aldehyde or ketone and an amine, resulting in the formation of an amide or thiol. The reaction is catalyzed by the hydrochloride salt of this compound, which acts as a proton donor. This proton donation facilitates the reaction and increases its rate.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it can be used in the synthesis of drugs and other compounds that can have biochemical and physiological effects. For example, this compound can be used in the synthesis of peptides and proteins, which can have a variety of biochemical and physiological effects. Additionally, this compound can be used in the synthesis of fluorescent probes, which can be used to study biological systems and processes.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is also easy to use. Additionally, it is a versatile reagent that can be used in a variety of organic reactions. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very soluble in water, and it is also sensitive to moisture and light.

Future Directions

In the future, 2,2-Dimethyl-4-phenylbutan-1-amine hydrochloride could be used in the development of new drugs and other compounds. It could also be used in the synthesis of polymers, peptides, and proteins, as well as in the synthesis of fluorescent probes. Additionally, it could be used in the study of biological systems and processes, as well as in the development of new catalysts. Finally, this compound could be used in the synthesis of other organic compounds, such as amines, amides, and thiols.

properties

IUPAC Name

2,2-dimethyl-4-phenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-12(2,10-13)9-8-11-6-4-3-5-7-11;/h3-7H,8-10,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXRDSBJZDCVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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